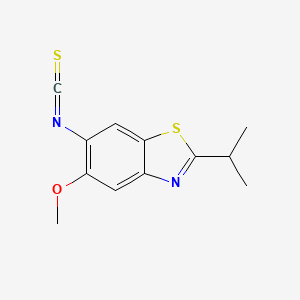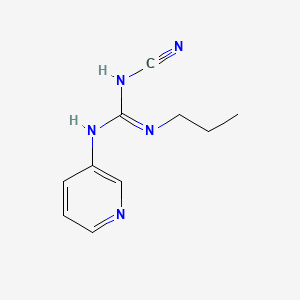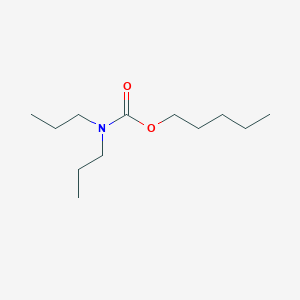
Carbamic acid, dipropyl-, pentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dipropyl-, pentyl ester is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, dipropyl-, pentyl ester can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The most versatile method involves reacting an acid chloride with an alcohol in the presence of a base to form the ester . Another method includes the reaction of carboxylic acids with alcohols in the presence of an acid catalyst, typically concentrated sulfuric acid .
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene or its derivatives. The reaction between phosgene and an alcohol can produce the desired ester. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, dipropyl-, pentyl ester undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: This reaction can be catalyzed by either an acid or a base.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Esters can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Uses bases like sodium hydroxide or potassium hydroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Reduction: Yields primary alcohols.
Substitution: Forms various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, dipropyl-, pentyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines and amino acids.
Medicine: Utilized in drug design and medicinal chemistry as a structural motif in therapeutic agents.
Industry: Applied in the production of pesticides, fungicides, and herbicides.
Mécanisme D'action
The mechanism of action of carbamic acid, dipropyl-, pentyl ester involves its ability to form stable carbamate linkages. This stability is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which imposes conformational restrictions . The compound can participate in hydrogen bonding through the carboxyl group and the backbone NH, making it effective in modulating biological properties and interactions with target enzymes or receptors .
Comparaison Avec Des Composés Similaires
Carbamic acid, dipropyl-, pentyl ester can be compared with other carbamates such as:
Carbamic acid, methyl-, ethyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and stability.
Carbamic acid, phenyl-, methyl ester: Contains an aromatic ring, which can influence its chemical properties and applications.
Carbamic acid, butyl-, ethyl ester: Another carbamate with different alkyl groups, affecting its use in various applications.
The uniqueness of this compound lies in its specific alkyl groups, which provide distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
59453-93-9 |
|---|---|
Formule moléculaire |
C12H25NO2 |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
pentyl N,N-dipropylcarbamate |
InChI |
InChI=1S/C12H25NO2/c1-4-7-8-11-15-12(14)13(9-5-2)10-6-3/h4-11H2,1-3H3 |
Clé InChI |
ZQHUHMXZXAUXCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)N(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)

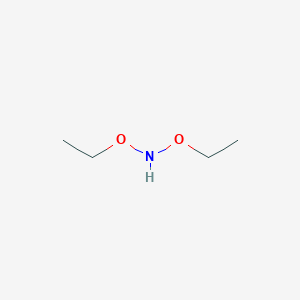
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
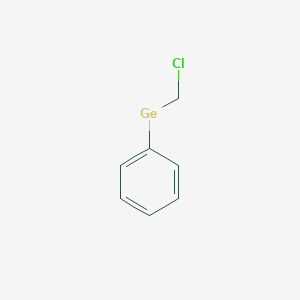

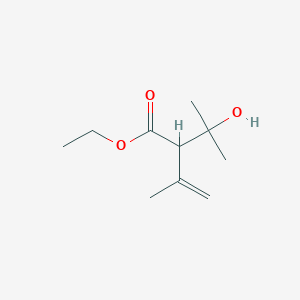
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
